3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide
CAS No.: 1311278-48-4
VCID: VC2710722
Molecular Formula: C17H18F3N3O
Molecular Weight: 337.34 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide is a complex organic compound with a molecular formula of C17H18F3N3O and a molecular weight of 337.34 g/mol . This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethylamino and trifluoromethyl groups, and a benzamide moiety. The presence of these functional groups significantly influences its chemical behavior and potential applications in various scientific fields. Synthesis and ReactionsThe synthesis of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide typically involves multi-step organic reactions. These reactions often require specific conditions, such as controlled temperature, solvent choice, and reaction time, to optimize yield and purity. Common solvents used include dichloromethane or acetonitrile, and reactions may require inert atmospheres to prevent oxidation or hydrolysis. Applications and Research FindingsWhile specific applications of 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide are not widely documented, compounds with similar structures are often investigated for their potential in pharmaceuticals and materials science. The presence of the trifluoromethyl group can enhance biological activity, while the dimethylamino group may facilitate interactions with biological targets. Comparison with Related CompoundsOther compounds with similar structures, such as 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde (molecular weight: 294.27 g/mol) and 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide (molecular weight: 323.31 g/mol), share similar functional groups but differ in their benzamide moiety . These differences can significantly affect their chemical and biological properties. |
---|---|
CAS No. | 1311278-48-4 |
Product Name | 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamide |
Molecular Formula | C17H18F3N3O |
Molecular Weight | 337.34 g/mol |
IUPAC Name | 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylbenzamide |
Standard InChI | InChI=1S/C17H18F3N3O/c1-22(2)15-10-13(17(18,19)20)9-14(21-15)11-6-5-7-12(8-11)16(24)23(3)4/h5-10H,1-4H3 |
Standard InChIKey | VTIFVQUSBBIURW-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)N(C)C)C(F)(F)F |
Canonical SMILES | CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)N(C)C)C(F)(F)F |
PubChem Compound | 71628285 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume